molecular formula C13H18N2OS B1464915 (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1286355-54-1

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1464915
CAS RN: 1286355-54-1
M. Wt: 250.36 g/mol
InChI Key: JAEBOBLZGWRXHS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as AMTPT, is a novel small molecule compound that has been recently discovered and studied for its potential applications in scientific research. AMTPT has been found to be a versatile compound with a wide range of uses in laboratory experiments and research.

Scientific Research Applications

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a tool to study the structure-activity relationships of small molecules and their effect on biological systems. It has also been used to study the mechanism of action of various enzymes and proteins. Additionally, (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has been used in the study of drug-receptor interactions and the development of novel drug candidates.

Mechanism of Action

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has been found to interact with a variety of proteins and enzymes. It has been shown to bind to the active sites of enzymes, thus inhibiting their activity. Additionally, (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has been found to bind to the active sites of receptors, thus modulating their activity.
Biochemical and Physiological Effects
(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases and kinases. Additionally, it has been found to modulate the activity of various receptors, such as G-protein coupled receptors and ion channels.

Advantages and Limitations for Lab Experiments

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has a number of advantages for laboratory experiments. It is a relatively small molecule with a simple structure, which makes it easy to synthesize and purify. Additionally, it has a wide range of applications in scientific research, which makes it a versatile tool for studying various biological systems. However, one limitation of (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is that it is not as potent as some other compounds, which may limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one. One potential direction is to further study its mechanism of action and its effects on various biological systems. Additionally, (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one could be used as a tool to develop novel drug candidates and to study drug-receptor interactions. Furthermore, (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one could be used to study the structure-activity relationships of small molecules and their effects on biological systems. Finally, (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one could be used to develop new therapeutic agents for the treatment of various diseases and disorders.

properties

IUPAC Name

(E)-1-[3-(aminomethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c14-9-11-3-1-7-15(10-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11H,1,3,7,9-10,14H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEBOBLZGWRXHS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

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